N-(2,4-dimethylphenyl)-N'-(thiophen-2-ylsulfonyl)benzimidamide
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Overview
Description
N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidamide typically involves the reaction of 2,4-dimethylaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with benzimidazole to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The sulfonyl and benzimidamide groups play a crucial role in binding to the target molecules and exerting the desired effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzamide
- N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidazole
- N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidine
Uniqueness
N-(2,4-dimethylphenyl)-N’-(thiophen-2-ylsulfonyl)benzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-14-10-11-17(15(2)13-14)20-19(16-7-4-3-5-8-16)21-25(22,23)18-9-6-12-24-18/h3-13H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOCTUMRZKXSIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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